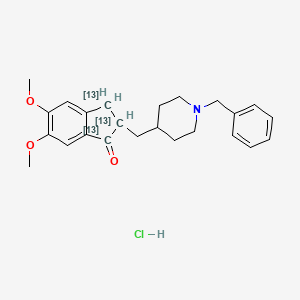
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C9H16D3O4P and a molecular weight of 225.24. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the esterification of 4-(ethoxy(trideuteriomethyl)phosphoryl)butanoic acid with ethanol under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. Custom synthesis and flexible batch sizes are often employed to meet the specific needs of different customers.
Analyse Des Réactions Chimiques
Types of Reactions
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Environmental Science: Used as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves stable isotope labeling, which allows researchers to trace and study metabolic pathways and chemical reactions in vivo. The molecular targets and pathways involved depend on the specific application and research focus.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glufosinate-ammonium
- Glyphosate
Desamino P-Ethoxy Glufosinate Ethyl Ester: (unlabeled)
Uniqueness
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in scientific research. This labeling allows for detailed studies of metabolic pathways and chemical reactions that are not possible with unlabeled compounds.
Propriétés
Formule moléculaire |
C9H19O4P |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |
InChI |
InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |
Clé InChI |
VJNQVJFVURLIEF-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC |
SMILES canonique |
CCOC(=O)CCCP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)









![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
